molecular formula C21H23N3O2 B2810715 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline CAS No. 861212-47-7

4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline

Cat. No.: B2810715
CAS No.: 861212-47-7
M. Wt: 349.434
InChI Key: FKLDLUYBIUEVJE-PXLXIMEGSA-N
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Description

4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline is a synthetic organic compound with a complex structure that exhibits various chemical properties. Its unique configuration and substituent groups provide it with significant relevance in chemical research, pharmaceutical development, and industrial applications.

Preparation Methods

Synthetic Routes

The synthesis of 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline typically involves multiple steps:

  • Initial Formation: : The starting material often involves the preparation of 1-methyl-2-morpholino-1H-indole. This step can involve cyclization reactions utilizing appropriate indole precursors.

  • Methoxy Group Introduction: : The methoxy group is typically introduced through methylation reactions involving methanol and catalytic agents.

  • Schiff Base Formation: : The final step involves a condensation reaction between the indole derivative and 4-methoxyaniline, forming the Schiff base (imine) linkage.

Reaction Conditions

  • Temperature: : Typically carried out at elevated temperatures to facilitate the reactions.

  • Catalysts: : Acidic or basic catalysts depending on the specific steps involved.

  • Solvents: : Commonly used solvents include ethanol, methanol, and dichloromethane.

Industrial Production Methods

On an industrial scale, the synthesis processes are often optimized for higher yield and purity. This involves:

  • Automation: : Utilizing automated reactors for precision in reaction conditions.

  • Purification: : Implementing extensive purification methods such as crystallization and chromatography.

  • Optimization: : Reaction parameters are adjusted for cost-efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically affecting the methoxy group or the indole ring.

  • Reduction: : Reductive reactions may target the imine linkage, converting it back to the primary amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the indole nucleus.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Transition metal catalysts for hydrogenation.

Major Products

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Studied for its potential role as a ligand in catalytic reactions.

Biology

  • Biochemical Studies: : Used in studying enzyme interactions and receptor binding.

  • Cell Biology: : Assessed for its effects on cellular pathways and signaling mechanisms.

Medicine

  • Drug Development: : Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways or receptors.

  • Pharmacology: : Its pharmacokinetics and dynamics are studied to understand its behavior in biological systems.

Industry

  • Material Science: : Utilized in the development of advanced materials with specific properties.

  • Agriculture: : Explored for its potential use as a bioactive compound in pest control.

Mechanism of Action

The effects of 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline are mediated through its interaction with various molecular targets:

  • Molecular Targets: : It binds to specific proteins, enzymes, or receptors, altering their function.

  • Pathways Involved: : Engages in pathways related to cell signaling, metabolism, and gene expression, affecting cellular outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[(E)-(1-methyl-2-pyrrolidino-1H-indol-3-yl)methylidene]aniline

  • 4-methoxy-N-[(E)-(1-methyl-2-piperidino-1H-indol-3-yl)methylidene]aniline

Uniqueness

The presence of the morpholino group in 4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline provides unique steric and electronic properties, distinguishing it from its analogs. This results in distinct reactivity patterns and biological activities, offering potential advantages in specific applications.

This compound, with its intricate structure and diverse reactivity, holds considerable promise across various fields of scientific research and industry. Its unique properties make it a valuable subject for continued exploration and development.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(1-methyl-2-morpholin-4-ylindol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-20-6-4-3-5-18(20)19(21(23)24-11-13-26-14-12-24)15-22-16-7-9-17(25-2)10-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLDLUYBIUEVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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